(4S)-4-Aminohexanoic acid
CAS No.: 1334472-86-4
Cat. No.: VC14486585
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334472-86-4 |
|---|---|
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | (4S)-4-aminohexanoic acid |
| Standard InChI | InChI=1S/C6H13NO2/c1-2-5(7)3-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
| Standard InChI Key | ROFNJLCLYMMXCT-YFKPBYRVSA-N |
| Isomeric SMILES | CC[C@@H](CCC(=O)O)N |
| Canonical SMILES | CCC(CCC(=O)O)N |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Stereochemistry
(4S)-4-Aminohexanoic acid (CAS: 1334472-86-4) has the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol . The compound’s absolute stereochemistry is defined by the (S)-configuration at the fourth carbon, as evidenced by its SMILES notation CCC@HCCC(O)=O . This configuration distinguishes it from its enantiomer, (4R)-4-aminohexanoic acid, which may exhibit divergent biological interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃NO₂ | |
| Molecular Weight | 131.17 g/mol | |
| Defined Stereocenters | 1 (4S) | |
| SMILES | CCC@HCCC(O)=O | |
| InChI Key | ROFNJLCLYMMXCT-YFKPBYRVSA-N |
The InChI descriptor InChI=1S/C6H13NO2/c1-2-5(7)3-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 confirms the stereochemical assignment . The compound’s optical activity, though unspecified in available data, is presumed to arise from its chiral center.
Comparative Analysis with Analogues
Structurally, (4S)-4-aminohexanoic acid resembles shorter-chain gamma-amino acids such as (S)-4-aminovaleric acid (C₅H₁₁NO₂, MW 117.15 g/mol) . The addition of a methylene group in the hexanoic acid derivative extends its carbon chain, potentially enhancing lipid solubility and altering metabolic pathways.
Synthesis and Modification Strategies
Protection-Deprotection Approaches
A tert-butoxycarbonyl (Boc)-protected derivative, 4-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoic acid (CAS: 2487649-04-5), has been synthesized to facilitate handling during organic reactions . This derivative (C₁₁H₂₁NO₄, MW 231.29 g/mol) is a precursor in peptide synthesis, where the Boc group shields the amino functionality from unintended reactions .
Table 2: Protected Derivative Properties
Suppliers such as Shanghai Haohong Pharmaceutical Co., Ltd. and Henan Mengtai Pharmaceutical Technology Co., Ltd. offer this protected variant, indicating its commercial relevance .
Enantioselective Synthesis Challenges
The stereoselective synthesis of (4S)-4-aminohexanoic acid remains underexplored in public literature. Methods for analogous compounds, such as enzymatic resolution or asymmetric catalysis, may be adaptable. For example, (S)-4-aminovaleric acid is synthesized via chiral pool strategies or microbial pathways , suggesting potential parallels for the hexanoic acid derivative.
Physicochemical and Spectroscopic Data
Solubility and Stability
While explicit solubility data for (4S)-4-aminohexanoic acid are unavailable, its structural similarity to gamma-aminobutyric acid (GABA) suggests moderate water solubility due to the ionizable amino and carboxyl groups. The Boc-protected derivative’s lipophilicity likely enhances solubility in organic solvents like dichloromethane or ethyl acetate .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Expected absorption bands include ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch of carboxylic acid), and ~1550 cm⁻¹ (N-H bend).
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Nuclear Magnetic Resonance (NMR): The chiral center at C4 would split proton signals in the 1H NMR spectrum, with distinct coupling patterns for diastereotopic protons.
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